![molecular formula C18H23N3O3 B5083192 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine CAS No. 5540-69-2](/img/structure/B5083192.png)
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it a promising candidate for various research studies.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine.
Mechanism of Action
The mechanism of action of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it is known to interact with various enzymes and proteins, modulate the activity of certain neurotransmitter receptors, and have various pharmacological activities.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. Some of these effects include:
1. Antitumor activity: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been found to have antitumor activity in various cancer cell lines.
2. Antibacterial activity: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been found to have antibacterial activity against various bacterial strains.
3. Antiviral activity: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been found to have antiviral activity against various viruses.
Advantages and Limitations for Lab Experiments
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Unique structure and properties: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has a unique structure and properties that make it a promising candidate for various research studies.
2. Pharmacological activities: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has various pharmacological activities, making it a useful tool in drug discovery research.
3. Interactions with enzymes and proteins: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine interacts with various enzymes and proteins, making it a useful tool in biochemistry research.
Some of the limitations of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine include:
1. Complex synthesis method: The synthesis of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is a complex process that requires specialized equipment and expertise.
2. Limited availability: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is not widely available, making it difficult to obtain for research purposes.
3. Lack of understanding of mechanism of action: The mechanism of action of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is not fully understood, which limits its potential applications in research.
Future Directions
There are several future directions for research on 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine. Some of these directions include:
1. Development of new drugs: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has potential as a lead compound for the development of new drugs with various pharmacological activities.
2. Study of neurological disorders: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has potential as a tool in the study of neurological disorders, particularly those related to neurotransmitter receptors.
3. Study of enzyme kinetics and protein structure: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has potential as a tool in the study of enzyme kinetics and protein structure, particularly due to its interactions with enzymes and proteins.
In conclusion, 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is a promising compound for various research studies. Its unique structure and properties, pharmacological activities, and interactions with enzymes and proteins make it a useful tool in drug discovery, neuroscience, and biochemistry research. However, its complex synthesis method, limited availability, and lack of understanding of mechanism of action are limitations that need to be addressed. Future research directions include the development of new drugs, study of neurological disorders, and study of enzyme kinetics and protein structure.
Synthesis Methods
The synthesis of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction between bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride and 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is purified using various techniques such as chromatography.
Scientific Research Applications
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it a promising candidate for various research studies. Some of the research applications of this compound include:
1. Drug discovery: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been studied for its potential as a lead compound for the development of new drugs. This compound has been found to have various pharmacological activities, including antitumor, antibacterial, and antiviral activities.
2. Neuroscience: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been studied for its potential as a tool in neuroscience research. This compound has been found to modulate the activity of certain neurotransmitter receptors, making it a useful tool in the study of neurological disorders.
3. Biochemistry: 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been studied for its potential as a tool in biochemistry research. This compound has been found to interact with various enzymes and proteins, making it a useful tool in the study of enzyme kinetics and protein structure.
properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(17-12-13-1-2-14(17)11-13)20-9-7-19(8-10-20)15-3-5-16(6-4-15)21(23)24/h3-6,13-14,17H,1-2,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIXIENUVVGOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386028 | |
Record name | ST50908929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5540-69-2 | |
Record name | ST50908929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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